molecular formula C29H20FN3O2 B10870835 N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide

Cat. No.: B10870835
M. Wt: 461.5 g/mol
InChI Key: LKIUOEIZNDXENT-UHFFFAOYSA-N
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Description

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide is a synthetic benzamide derivative featuring a substituted pyrrole core. Its structure includes a 4-fluorobenzamide moiety linked to a highly functionalized pyrrole ring containing cyano, furan-2-ylmethyl, and diphenyl groups. This compound is hypothesized to exhibit pesticidal activity, particularly as an insect growth regulator (IGR), based on structural similarities to known benzamide-based pesticides .

Properties

Molecular Formula

C29H20FN3O2

Molecular Weight

461.5 g/mol

IUPAC Name

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C29H20FN3O2/c30-23-15-13-22(14-16-23)29(34)32-28-25(18-31)26(20-8-3-1-4-9-20)27(21-10-5-2-6-11-21)33(28)19-24-12-7-17-35-24/h1-17H,19H2,(H,32,34)

InChI Key

LKIUOEIZNDXENT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=C2C#N)NC(=O)C3=CC=C(C=C3)F)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE involves multiple steps, typically starting with the formation of the pyrrole ring. The synthetic route may include the following steps:

    Formation of the Pyrrole Ring: This can be achieved through the reaction of a suitable diketone with an amine in the presence of an acid catalyst.

    Substitution Reactions: Introduction of the cyano, furylmethyl, and diphenyl groups onto the pyrrole ring through various substitution reactions.

    Coupling with 4-Fluorobenzamide: The final step involves coupling the substituted pyrrole with 4-fluorobenzamide under appropriate reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to a commercial scale.

Chemical Reactions Analysis

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, where the fluorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.

Scientific Research Applications

N~1~-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-[3-CYANO-1-(2-FURYLMETHYL)-4,5-DIPHENYL-1H-PYRROL-2-YL]-4-FLUOROBENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Functional Groups

The compound’s 4-fluorobenzamide group is a common motif in pesticidal agents. For example:

  • Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Contains a 2,6-difluorobenzamide group and a urea linkage, targeting chitin synthesis in insects .
  • Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Shares the 2,6-difluorobenzamide group but incorporates a pyridine-ether substituent, enhancing acaricidal activity .

In contrast, the target compound’s pyrrole core (substituted with cyano, furan, and diphenyl groups) distinguishes it from these analogs. The furan-2-ylmethyl group may improve binding to insect-specific enzymes, while the diphenyl substituents could enhance lipophilicity and membrane penetration .

Physicochemical Properties

Property Target Compound Diflubenzuron Fluazuron
Molecular Weight ~500 g/mol (estimated) 310.7 g/mol 511.7 g/mol
LogP High (due to diphenyl groups) 3.8 5.2
Water Solubility Low 0.2 mg/L (20°C) <0.01 mg/L (20°C)

The target compound’s higher molecular weight and lipophilicity may limit systemic distribution but improve cuticular penetration in insects.

Biological Activity

N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide is a complex organic compound known for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Overview

The compound's structure includes a pyrrole ring with various substituents:

  • Pyrrole Ring : Central to its activity, providing a foundation for biological interactions.
  • Furan Moiety : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Cyano Group : Enhances the electrophilic character, potentially increasing binding affinity to target proteins.
  • Phenyl Groups : These groups may influence lipophilicity and overall stability.

The molecular formula is C31H25N3O4C_{31}H_{25}N_3O_4 with a molecular weight of 503.5 g/mol .

1. Antioxidant Activity

Pyrrole derivatives, including this compound, have shown significant antioxidant properties. The presence of multiple functional groups allows for effective scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases.

2. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : Studies on related furan derivatives have demonstrated potent tyrosinase inhibitory activity. For instance, a derivative showed an IC50 value of 0.0433 µM against monophenolase . While specific data for this compound is limited, the structural similarities suggest potential for similar activity.

3. Anticancer Properties

Certain pyrrole derivatives have been investigated for their anticancer potential. The unique structure may facilitate interaction with DNA or other cellular targets, leading to apoptosis in cancer cells. Studies are ongoing to explore these pathways further.

The mechanism of action for this compound involves:

  • Binding to Target Proteins : The cyano and furan groups likely play crucial roles in binding interactions with specific proteins or enzymes.
  • Modulation of Signaling Pathways : By inhibiting certain enzymes or receptors, the compound may alter cellular signaling pathways associated with inflammation or cancer progression.

Case Study 1: Tyrosinase Inhibition

A study evaluating various furan derivatives found that specific substitutions significantly enhanced tyrosinase inhibition. The findings suggest that the introduction of particular functional groups can dramatically affect enzyme activity .

CompoundIC50 (µM)Type of Inhibition
Compound A0.0433Mixed
Compound B0.28Mixed
Kojic Acid (Control)19.97Standard

Case Study 2: Antioxidant Activity

Research on related pyrrole compounds has shown promising results in antioxidant assays. The ability to scavenge free radicals was assessed using DPPH and ABTS assays, indicating strong potential for therapeutic applications in oxidative stress-related conditions.

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